molecular formula C13H18O4S B8743204 4-Benzenesulfonyl-3-methylpentanoic acid methyl ester

4-Benzenesulfonyl-3-methylpentanoic acid methyl ester

Cat. No. B8743204
M. Wt: 270.35 g/mol
InChI Key: WXNDLNUDZJALBI-UHFFFAOYSA-N
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Patent
US07101892B2

Procedure details

A solution of n-butyllithium in hexanes (7.48 ml, 11.22 mmol) was added dropwise to a stirred solution of ethyl phenyl sulphone (1.87 g, 11 mmol) in THF (25 ml) at −78° C. The mixture was stirred for 30 min. and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (1.5 ml, 12.43 mmol) was added followed by methyl crotonate (2.0 ml, 18.7 mmol). The reaction mixture was stirred for 90 min., quenched with sat. aqueous NH4Cl and extracted into ethyl acetate. The organic extract was dried (Na2SO4) and concentrated to give 4-benzenesulfonyl-3-methylpentanoic acid methyl ester as a 8:1 mixture of diastereoisomers that was dissolved in dichloromethane (20 ml) and cooled using a ice-bath. A solution of diisobutyl aluminium hydride in dichloromethane (50.0 ml, 50.0 mmol) was added and the reaction mixture was stirred at room temperature for 30 min. Ethyl acetate (10 ml) was added and the resulting mixture was poured into dichloromethane (200 ml) and cooled with an ice-bath. Water (4 ml) was added dropwise and the mixture was stirred for 30 min. dried over Na2SO4 for 30 min. filtered through a pad of Celite and concentrated. The residue was purified on silica gel (i-hexane-ethyl acetate) to give the title product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
7.48 mL
Type
reactant
Reaction Step One
Quantity
1.87 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])[CH2:2][CH2:3][CH3:4].[C:6]1([S:12]([CH2:15][CH3:16])(=[O:14])=[O:13])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.CN1CCCN(C)[C:19]1=[O:25].C(OC)(=[O:30])/C=C/C>C1COCC1>[CH3:19][O:25][C:1](=[O:30])[CH2:2][CH:3]([CH3:4])[CH:15]([S:12]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)(=[O:14])=[O:13])[CH3:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
hexanes
Quantity
7.48 mL
Type
reactant
Smiles
Name
Quantity
1.87 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)CC
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
CN1C(N(CCC1)C)=O
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
C(\C=C\C)(=O)OC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 90 min.
Duration
90 min
CUSTOM
Type
CUSTOM
Details
quenched with sat. aqueous NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted into ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(CC(C(C)S(=O)(=O)C1=CC=CC=C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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